N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O4/c20-14-5-6-17(16(21)9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARFANLMNYBBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyridine Core: The Hantzsch dihydropyridine synthesis is a well-known method for constructing the dihydropyridine ring. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the Bromo-fluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, where the bromo-fluorophenyl moiety is attached to the dihydropyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The bromo and fluoro groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The dihydropyridine core is particularly interesting for its role in calcium channel modulation.
Medicine
Medicinally, compounds with similar structures have been investigated for their antihypertensive and anti-inflammatory properties. This compound could be a candidate for drug development targeting cardiovascular diseases or inflammatory conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or photonic properties due to its aromatic and nitro functional groups.
Mechanism of Action
The mechanism of action for N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. For instance, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The molecular targets would include the alpha-1 subunit of the L-type calcium channel.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares structural features and inferred properties of the target compound with three analogs from literature:
*Calculated molecular formula based on structural features.
Electronic and Pharmacokinetic Implications
- The 4-bromo-2-fluorophenyl group balances steric bulk (Br) with electronegativity (F), which may optimize target binding .
- Analog 1 () : Replacing bromo/fluoro with trifluoromethyl (CF₃) reduces steric hindrance and increases metabolic stability due to fluorine’s inertness. However, the absence of bromine may lower membrane permeability .
- Analog 2 () : The 4-carbamoylphenyl group introduces hydrogen-bonding capacity, improving aqueous solubility. The trifluoromethylbenzyl substituent offers metabolic resistance but may reduce electrophilic reactivity compared to nitro .
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines (DHPs). This compound exhibits a range of biological activities due to its unique structural features, including a dihydropyridine core substituted with various functional groups such as bromine, fluorine, and nitro groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key features of the molecule include:
- Dihydropyridine core : Commonly associated with calcium channel modulation.
- Halogenated substituents : Bromine and fluorine may enhance biological reactivity.
- Nitro group : Often linked to enzyme inhibition properties.
2. Enzyme Inhibition
The presence of the nitro group and amide bond within the molecule indicates potential enzyme inhibition capabilities. Compounds with similar structures have been shown to inhibit various enzymes, which could lead to therapeutic applications in drug development.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study on DHP derivatives | Demonstrated that certain DHPs exhibit significant calcium channel blocking activity, suggesting that this compound may share similar properties. |
| Enzyme inhibition assays | Preliminary data suggest that compounds with nitro and amide functionalities can inhibit specific enzymes involved in metabolic pathways, potentially positioning this compound as a candidate for further investigation. |
Potential Applications
The diverse biological activities of this compound highlight its significance in medicinal chemistry. Possible applications include:
- Cardiovascular therapeutics : If proven effective as a calcium channel blocker.
- Anticancer agents : Based on structural similarities with known anticancer compounds.
- Material science : Due to its unique chemical properties which may allow for new material development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
